2-(6-Aminopyridin-3-yl)-1-benzyl-1-methylpyrrolidin-1-ium iodide
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Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of the benzyl group and the pyrrolidin-1-ium group suggests that this compound might have interesting chemical properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions . For example, a similar compound, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, was synthesized through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyridine ring, the benzyl group, and the pyrrolidin-1-ium group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyridine ring is known to undergo electrophilic substitution reactions, while the benzyl group can participate in a variety of reactions including oxidation and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its aromaticity and potentially its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-(1-benzyl-1-methylpyrrolidin-1-ium-2-yl)pyridin-2-amine;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N3.HI/c1-20(13-14-6-3-2-4-7-14)11-5-8-16(20)15-9-10-17(18)19-12-15;/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,18,19);1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDYUOWBYBEHKL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=C(C=C2)N)CC3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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